7-(2-Methoxy-ethyl)-1,3-dimethyl-8-(4-phenyl-piperazin-1-ylmethyl)-3,7-dihydro-purine-2,6-dione
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance and odor.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Pharmacological Activities of Xanthene and Purine Derivatives
Xanthene and purine derivatives have been explored for their potential in treating various conditions due to their pharmacological properties. These compounds, including the structure closely related to the queried chemical, have been studied for their antiasthmatic, cardiovascular, anti-inflammatory, analgesic, antimicrobial, and potential antipsychotic activities.
Antiasthmatic and Vasodilator Activities : Research indicates that derivatives of xanthene and purine, similar to the queried compound, show significant antiasthmatic and vasodilator activities. These derivatives were synthesized and tested for their ability to act as pulmonary vasodilators, with some showing considerable effectiveness compared to standard treatments like Cilostazol. The activity of these compounds suggests their potential utility in treating respiratory conditions through vasodilation and bronchodilation mechanisms (Bhatia et al., 2016).
Cardiovascular Activity : Another study focused on purine-2,6-dione derivatives revealed their electrocardiographic, antiarrhythmic, and hypotensive activities. Compounds synthesized for this purpose displayed prophylactic antiarrhythmic activity in experimentally induced arrhythmias and showed potential as hypotensive agents. This suggests a role for these compounds in cardiovascular disease management, highlighting their importance in medical research (Chłoń-Rzepa et al., 2004).
Anti-Inflammatory and Analgesic Activities : The exploration of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, structures related to the compound of interest, showed promising anti-inflammatory and analgesic properties. These compounds were found to inhibit cyclooxygenase enzymes and displayed significant analgesic and anti-inflammatory effects, suggesting their potential as new therapeutic agents for pain and inflammation management (Abu‐Hashem et al., 2020).
Antimicrobial Activities : Derivatives also exhibited antimicrobial activities against various pathogens. This opens up possibilities for their use in developing new antimicrobial agents, addressing the growing concern of antimicrobial resistance. The structural flexibility of these compounds allows for the synthesis of a wide range of derivatives with potential activity against different microbial strains (Bektaş et al., 2007).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or modifications to the compound.
properties
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c1-23-19-18(20(28)24(2)21(23)29)27(13-14-30-3)17(22-19)15-25-9-11-26(12-10-25)16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUUPFTXKQCOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Methoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
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